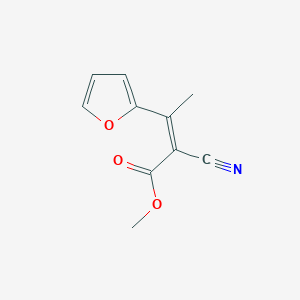

methyl 2-cyano-3-(2-furyl)-2-butenoate

Description

Significance of Alpha,Beta-Unsaturated Nitriles and Carboxylic Esters as Synthons

Alpha,beta-unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a cyano group. unifap.br This conjugation results in the delocalization of pi-electrons, which stabilizes the molecule and influences its reactivity, making it susceptible to nucleophilic attack. unifap.br These compounds are valuable intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, such as pyridines and pyrroles. unifap.br The nitrile group itself is a versatile functional handle, capable of being transformed into amines, amides, carboxylic acids, and other functionalities.

Similarly, α,β-unsaturated carboxylic esters are pivotal building blocks in organic synthesis. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, while the conjugated double bond participates in a variety of addition and cycloaddition reactions. The combination of these two functional groups in a cyano-butenoate framework results in a highly activated and multifunctionalized molecule, offering multiple sites for chemical modification.

Overview of Furan-Containing Organic Compounds in Chemical Synthesis

Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom that is a prominent and versatile building block in organic synthesis. mdpi.com Its unique chemical properties, including its ability to act as a diene in Diels-Alder reactions, make it a valuable precursor for a wide range of more complex molecules. mdpi.comscirp.org Furan and its derivatives are found in numerous natural products and are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. jocpr.com For instance, the furan ring is a structural component of the anti-ulcer drug ranitidine (B14927) and the antibacterial agent nitrofurazone. researcher.life The reactivity of the furan ring towards electrophilic substitution allows for its functionalization, further expanding its synthetic utility. scirp.orgresearcher.life

Structural Elucidation Challenges and Opportunities for Methyl 2-Cyano-3-(2-furyl)-2-butenoate

The definitive structural characterization of novel organic compounds is a critical aspect of chemical research, relying on a combination of spectroscopic techniques. For this compound, a complete elucidation would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Hypothetical Spectroscopic Data:

| Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the methyl ester protons, the methyl group on the butenoate chain, and the protons of the furan ring. The chemical shifts and coupling constants would be indicative of the electronic environment and spatial relationships of the protons. |

| ¹³C NMR | Resonances for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the double bond, the cyano carbon, the methyl carbons, and the carbons of the furan ring. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and the C=C stretch of the alkene (around 1600-1650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NO₃: 191.18 g/mol ), along with fragmentation patterns that would help to confirm the structure. |

The synthesis of this compound would likely be achieved through a Knoevenagel condensation between 2-acetylfuran (B1664036) and methyl cyanoacetate (B8463686). scirp.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine. The purification and isolation of the target compound would likely involve techniques such as column chromatography and recrystallization.

Scope and Academic Relevance of Research on this compound

The study of this compound and related compounds is of significant academic interest for several reasons. The exploration of their synthesis provides a platform for developing and optimizing new synthetic methodologies, particularly in the realm of carbon-carbon bond formation. The Knoevenagel condensation, while a classic reaction, is still the subject of research aimed at improving its efficiency and environmental friendliness through the use of novel catalysts and reaction conditions. unifap.br

Furthermore, the unique combination of functional groups in this molecule makes it a potentially valuable precursor for the synthesis of more complex and biologically active molecules. The furan moiety, in particular, is a well-established pharmacophore, and its incorporation into a cyano-butenoate framework could lead to the discovery of new compounds with interesting pharmacological properties. The academic relevance of this research lies in its contribution to the fundamental understanding of organic reactivity and its potential to unlock new avenues for the synthesis of functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-cyano-3-(furan-2-yl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7(9-4-3-5-14-9)8(6-11)10(12)13-2/h3-5H,1-2H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCYSWQEVDQIOI-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)OC)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)OC)/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 Cyano 3 2 Furyl 2 Butenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the stereochemistry of organic molecules. For methyl 2-cyano-3-(2-furyl)-2-butenoate, NMR studies would be crucial in confirming its constitution and assigning the E/Z configuration of the trisubstituted alkene.

High-Resolution ¹H and ¹³C NMR for Assignment of E/Z Configuration

The ¹H and ¹³C NMR spectra provide the primary data for structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl ester protons, the methyl group on the double bond, and the three protons of the furan (B31954) ring. The furan protons typically appear in the aromatic region, with characteristic coupling patterns. The methoxy (B1213986) group (–OCH₃) would present as a singlet around δ 3.8 ppm. The methyl group (–CH₃) attached to the double bond would also be a singlet, with its chemical shift being highly dependent on the E/Z geometry. In related butenoate systems, the vinylic methyl group in the Z-isomer is often found further downfield compared to the E-isomer due to anisotropic effects of the carbonyl group.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by identifying all unique carbon atoms. Key signals would include the carbonyl carbon of the ester (δ ~165 ppm), the nitrile carbon (δ ~116 ppm), and the two sp² carbons of the butenoate double bond. The chemical shifts of the carbons in the furan ring and the vinylic methyl group are particularly sensitive to the stereochemistry. For instance, in analogous structures like E/Z isomers of but-2-ene, the methyl carbons show a noticeable difference in chemical shifts, with the cis (Z) isomer's methyl carbon being more shielded (lower ppm value) than the trans (E) isomer's. rsc.org This principle would be applied to assign the E/Z configuration of this compound.

Predicted NMR Data (based on analogous structures):

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~165.0 |

| C-CN | - | ~100.0 |

| C-furan | - | ~150.0 |

| CN | - | ~116.0 |

| Furan-C5 | ~7.7 (dd) | ~147.0 |

| Furan-C3 | ~6.6 (dd) | ~113.0 |

| Furan-C4 | ~6.4 (dd) | ~118.0 |

| OCH₃ | ~3.8 (s) | ~52.0 |

| C-CH₃ | ~2.5 (s) | ~20.0 |

Note: The table presents estimated values. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from ¹H and ¹³C NMR and for elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would definitively connect the protons within the furan ring, showing correlations between H-3, H-4, and H-5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the direct assignment of the carbon signals for each protonated carbon in the furan ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methoxy protons to the carbonyl carbon, the vinylic methyl protons to the sp² carbons of the double bond, and the furan protons to the carbons of the butenoate chain, confirming the connectivity between the furan ring and the rest of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for determining stereochemistry. For this compound, a NOESY experiment would show a cross-peak between the vinylic methyl protons and the H-3 proton of the furan ring if they are on the same side of the double bond, which would be expected for the E-isomer. Conversely, a correlation between the methyl protons and the ester group might be more prominent in the Z-isomer.

Dynamic NMR Studies for Conformational Equilibria (if applicable)

Dynamic NMR studies would be relevant if there were restricted rotation around single bonds, leading to conformational isomers that interconvert at a rate comparable to the NMR timescale. For this compound, the single bond between the furan ring and the butenoate double bond could potentially have a rotational barrier. Variable temperature NMR experiments could be employed to study this. If conformational equilibria were present, one might observe broadening or splitting of NMR signals at different temperatures. However, for a molecule of this size, such dynamics are often too fast to be observed by standard NMR unless significant steric hindrance is present.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2230 |

| Ester Carbonyl (C=O) | Stretching | 1715-1730 |

| Alkene (C=C) | Stretching | 1620-1640 |

| Furan Ring | C=C & C-O Stretching | 1500-1600 & 1000-1300 |

| C-O (Ester) | Stretching | 1200-1300 |

| C-H (Furan & Alkene) | Stretching | 3000-3100 |

| C-H (Alkyl) | Stretching | 2850-2960 |

The exact position of the C=O and C≡N stretching frequencies would be influenced by the conjugation within the molecule, which tends to lower the vibrational frequency compared to their non-conjugated counterparts. For example, in related cyanoacrylates, the nitrile stretch is a sharp, intense band.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. Plausible fragmentation pathways would include:

Loss of the methoxy radical (•OCH₃): leading to an [M-31]⁺ ion.

Loss of the carbomethoxy group (•COOCH₃): resulting in an [M-59]⁺ ion.

Cleavage of the furan ring: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO or CHO. sigmaaldrich.com

McLafferty rearrangement: This is less likely for this specific structure as it lacks the required gamma-hydrogen on a flexible chain.

The fragmentation pattern can sometimes help differentiate between E and Z isomers, although this is not always straightforward and often requires comparative analysis under identical conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₀H₉NO₃, the expected exact mass can be calculated.

Calculated Exact Mass for C₁₀H₉NO₃:

| Isotope | Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Total [M] | 191.058243 |

An HRMS measurement providing a mass value very close to this calculated value would confirm the elemental composition of the compound. For instance, in studies of similar compounds, HRMS is routinely used to confirm the identity of newly synthesized products with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In a hypothetical MS/MS analysis of this compound, the fragmentation pathways would be dictated by the relative stabilities of the resulting ions and neutral losses.

Expected Fragmentation Pathways:

The structure of this compound contains several key functional groups that would influence its fragmentation: a methyl ester, a nitrile group, an alkene bond, a furan ring, and a methyl group. Based on established fragmentation patterns of similar structures, the following cleavages could be anticipated:

Loss of the methoxy group (-OCH3): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of the entire ester group (-COOCH3): This would result in an ion corresponding to the rest of the molecule.

Cleavage of the furan ring: Furan rings can undergo characteristic cleavages, often involving the loss of CO or CHO.

Loss of the nitrile group (-CN): While less common, cleavage of the cyano group could occur.

Cleavage at the alkene bond: The double bond could be a site of fragmentation, leading to various resonance-stabilized ions.

Without experimental data, a definitive fragmentation table cannot be constructed. However, a hypothetical table based on these principles is presented below.

Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 191.07 (M+H)+ | 160.05 | 31 | [M+H - OCH3]+ |

| 191.07 (M+H)+ | 132.05 | 59 | [M+H - COOCH3]+ |

| 191.07 (M+H)+ | 163.06 | 28 | [M+H - CO]+ (from furan ring) |

| 191.07 (M+H)+ | 95.03 | 96 | [C5H4O-CH=C]+ |

Note: This table is for illustrative purposes only and is not based on experimental results.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

While no crystal structure for the target compound has been published, analysis of related structures containing furan and cyanoacrylate moieties suggests that the molecule would likely exhibit a planar conformation in the vicinity of the conjugated system to maximize electronic delocalization. The furan ring may be oriented at a particular dihedral angle relative to the plane of the cyanoacrylate group to minimize steric hindrance.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Note: This table is for illustrative purposes only and is not based on experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* transitions due to its extended conjugated system.

The conjugation involves the furan ring, the carbon-carbon double bond, the nitrile group, and the carbonyl group of the ester. This extensive conjugation is expected to result in a strong absorption band (λmax) in the UV region, likely between 250 and 350 nm. The exact position and intensity (molar absorptivity, ε) of the absorption maximum would be influenced by the solvent polarity and the specific conformation of the molecule in solution. The presence of the furan ring and the cyano group, both contributing to the electronic system, would lead to a bathochromic (red) shift compared to simpler acrylates.

Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~295 | ~15,000 | π → π |

| Hexane | ~290 | ~14,500 | π → π |

Note: This table is for illustrative purposes only and is not based on experimental results.

Reactivity and Reaction Mechanisms of Methyl 2 Cyano 3 2 Furyl 2 Butenoate

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated System

The core reactivity of methyl 2-cyano-3-(2-furyl)-2-propenoate lies in its propensity to undergo nucleophilic addition reactions, specifically Michael-type additions. The electron-poor nature of the double bond facilitates the attack of nucleophiles at the β-position, leading to the formation of a new carbon-nucleophile bond.

Addition of Carbon Nucleophiles (e.g., Enolates, Grignard Reagents, Organolithium Reagents)

While specific literature detailing the reactions of methyl 2-cyano-3-(2-furyl)-2-propenoate with carbon nucleophiles is not extensively available, the expected reactivity can be inferred from the general principles of Michael additions to activated alkenes.

Enolates: The reaction with enolates, derived from ketones or esters, is anticipated to proceed via a classic Michael addition mechanism. The enolate would attack the β-carbon of the butenoate system, forming a new carbon-carbon bond. Subsequent protonation of the resulting enolate intermediate would yield the 1,4-adduct. The presence of two electron-withdrawing groups on the acceptor (cyano and ester) strongly activates it for this type of reaction.

Grignard Reagents and Organolithium Reagents: These highly reactive organometallic reagents are potent nucleophiles and strong bases. Their addition to α,β-unsaturated systems like methyl 2-cyano-3-(2-furyl)-2-propenoate can be complex. While 1,4-addition (Michael addition) is possible, 1,2-addition to the carbonyl group of the ester can also occur, especially with more reactive organolithium reagents. The reaction outcome is often influenced by factors such as the specific reagent used, the presence of catalytic amounts of copper(I) salts (which favor 1,4-addition), and the reaction temperature.

Addition of Nitrogen Nucleophiles (e.g., Amines)

The addition of nitrogen nucleophiles, such as primary and secondary amines, to activated alkenes is a well-established transformation. Research on a closely related compound, methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, demonstrates that it readily reacts with various amines, including piperidine (B6355638), pyrrolidine, morpholine, and dimethylamine. researchgate.net In these documented cases, the reaction leads to a nucleophilic substitution of the phenylsulphonyl group on the furan (B31954) ring, rather than a direct addition to the double bond. researchgate.net However, for methyl 2-cyano-3-(2-furyl)-2-propenoate, which lacks such a leaving group at the 5-position of the furan, the expected reaction pathway would be a Michael addition. The amine would add to the β-carbon, forming a β-amino acid derivative after hydrolysis of the ester and cyano groups. The reaction of amines with similar acrylates is often efficient, and in some cases can be accelerated by microwave irradiation. nih.gov

| Nucleophile | Expected Product Type | Reference Analogy |

| Primary Amines (e.g., Benzylamine) | β-Amino Ester Derivative | nih.gov |

| Secondary Amines (e.g., Piperidine) | β-Amino Ester Derivative | researchgate.net |

This table is based on expected reactivity and analogous reactions.

Addition of Oxygen and Sulfur Nucleophiles

The addition of oxygen and sulfur nucleophiles to the α,β-unsaturated system is also anticipated. Thiophenols, for instance, are known to react with similar acrylate (B77674) systems. In a study involving methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, reaction with thiophenol resulted in the substitution of the phenylsulphonyl group. researchgate.net For the title compound, a Michael addition of a thiol to the β-carbon would be the expected outcome, a reaction that can be catalyzed by amines or phosphines. rsc.org The addition of oxygen nucleophiles, such as alkoxides or phenoxides, would similarly yield 1,4-adducts, though these reactions were reported as unsuccessful in the case of the phenylsulphonyl analogue under the tested conditions. researchgate.net

| Nucleophile | Expected Product Type | Reference Analogy |

| Thiols (e.g., Thiophenol) | β-Thioether Derivative | researchgate.netrsc.org |

| Alkoxides/Phenoxides | β-Ether Derivative | researchgate.net |

This table is based on expected reactivity and analogous reactions.

Cycloaddition Reactions Involving the Butenoate Moiety

The conjugated π-system of methyl 2-cyano-3-(2-furyl)-2-propenoate also allows for its participation in cycloaddition reactions, either as a dipolarophile or a dienophile.

[3+2] Cycloaddition Reactions with Dipolarophiles

The electron-deficient double bond of methyl 2-cyano-3-(2-furyl)-2-propenoate makes it a suitable partner for [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides. These reactions are powerful methods for the synthesis of five-membered heterocyclic rings. While specific studies on the title compound are scarce, the reaction of azomethine ylides with similar electron-poor alkenes is a well-known route to highly functionalized pyrrolidines. The high degree of substitution and the presence of multiple coordinating atoms in the product make these reactions stereochemically interesting and synthetically valuable.

Diels-Alder Reactions with Dienes (if dienophilic character is observed)

The butenoate moiety of methyl 2-cyano-3-(2-furyl)-2-propenoate, being electron-poor due to the attached cyano and ester groups, has the electronic characteristics of a good dienophile for Diels-Alder reactions. khanacademy.org It would be expected to react with electron-rich dienes in a [4+2] cycloaddition to form six-membered rings. The furan ring itself can act as a diene in Diels-Alder reactions, although this reactivity is often diminished by its aromatic character and can require harsh conditions or specific activation. nih.gov However, the focus here is on the dienophilic nature of the acrylate portion. The nitrile functional group itself rarely participates as a dienophile in Diels-Alder cycloadditions unless it is part of a specific molecular geometry that favors an intramolecular reaction. nih.gov In an intermolecular context with an external diene, the activated carbon-carbon double bond of the propenoate system would be the expected site of reaction.

| Reaction Type | Reactant | Expected Product | Notes |

| [3+2] Cycloaddition | Azomethine Ylide | Functionalized Pyrrolidine | General reaction type for electron-poor alkenes. |

| [4+2] Diels-Alder | Electron-rich Diene | Substituted Cyclohexene | The butenoate is an electron-poor dienophile. khanacademy.org |

This table outlines the potential cycloaddition reactivity based on the compound's structure.

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group capable of undergoing a variety of transformations, primarily hydrolysis and reduction.

Hydrolysis to Carboxylic Acid Derivatives (e.g., Amides, Esters)

The hydrolysis of nitriles is a well-established method for the preparation of carboxylic acids and their derivatives, such as amides. libretexts.org This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.org This initially forms a protonated imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide, which is typically slower, yields the corresponding carboxylic acid and an ammonium (B1175870) ion.

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxynitrile anion. libretexts.org Protonation of this intermediate gives an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed under the basic conditions to a carboxylate salt. libretexts.org

For methyl 2-cyano-3-(2-furyl)-2-butenoate, these reactions would lead to the formation of an intermediate amide and ultimately a dicarboxylic acid derivative. It is important to note that the ester group can also be hydrolyzed under these conditions. libretexts.org The products of these potential transformations are outlined in the table below.

| Starting Material | Reaction Condition | Intermediate Product | Final Product |

| This compound | Acidic Hydrolysis (H₃O⁺, heat) | Methyl 2-carbamoyl-3-(2-furyl)-2-butenoate | 3-(2-Furyl)but-2-ene-2,3-dicarboxylic acid |

| This compound | Basic Hydrolysis (OH⁻, heat) | 2-Carbamoyl-3-(2-furyl)-2-butenoate salt | 3-(2-Furyl)but-2-ene-2,3-dicarboxylate salt |

Reduction Reactions

The cyano group can be readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon of the carbon-nitrogen triple bond. libretexts.org Subsequent workup with water protonates the resulting intermediate to yield the primary amine. libretexts.org

Another reagent, diisobutylaluminum hydride (DIBALH), can be used to reduce nitriles to aldehydes at low temperatures, followed by hydrolysis. libretexts.org This occurs because DIBALH has only one hydride for transfer, and the intermediate imine-aluminum complex is stable until the aqueous workup. libretexts.org

The expected products from the reduction of the cyano group in this compound are detailed below. Note that LiAlH₄ will also reduce the ester group to an alcohol.

| Starting Material | Reagent | Expected Product |

| This compound | 1. LiAlH₄, 2. H₂O | (2-(Aminomethyl)-3-(2-furyl)but-2-en-1-ol) |

| This compound | 1. DIBALH (-78 °C), 2. H₃O⁺ | Methyl 3-(2-furyl)-2-formyl-2-butenoate |

Reactions Involving the Furyl Moiety

The furan ring is an electron-rich aromatic system that participates in various reactions, including electrophilic substitution and ring-opening.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density in the ring. pearson.compearson.com Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the C2 position (alpha to the oxygen). If the C2 and C5 positions are occupied, substitution may occur at the C3 or C4 positions. For a 2-substituted furan, the incoming electrophile is directed to the C5 position. quora.compsu.edu

In this compound, the C2 position of the furan ring is substituted. The substituent, a vinyl group bearing electron-withdrawing cyano and ester groups, is deactivating. This deactivation reduces the nucleophilicity of the furan ring, making electrophilic substitution more difficult compared to furan itself. However, if the reaction is forced, substitution is expected to occur at the C5 position, the other position alpha to the ring oxygen.

Table of Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Methyl 2-cyano-3-(5-nitro-2-furyl)-2-butenoate |

| Bromination | Br₂ in dioxane | Methyl 3-(5-bromo-2-furyl)-2-cyano-2-butenoate |

Ring-Opening or Derivatization of the Furan System

The furan ring can undergo ring-opening reactions under various conditions, providing a route to synthesize acyclic compounds with diverse functionalities. rsc.org For instance, oxidative ring-opening can lead to the formation of dicarbonyl compounds.

Derivatization of the furan ring without opening it is also a common strategy. Research on related compounds, such as 2-Y-3-(5-methylthio-2-furyl)acrylonitriles, has shown that nucleophilic substitution can occur at the C5 position, displacing a suitable leaving group. chempap.org While the target molecule lacks a leaving group at C5, this highlights the reactivity of that position. Another derivatization pathway involves the hydroarylation of the side chain's carbon-carbon double bond in related 3-(furan-2-yl)propenoic acids, a reaction catalyzed by superacids. nih.gov

Mechanistic Studies of Rearrangement Reactions (if observed)

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.in These reactions can be initiated by the formation of reactive intermediates like carbocations. mvpsvktcollege.ac.inwiley-vch.de

Based on the available search results, there are no specific mechanistic studies of rearrangement reactions reported for this compound itself. While rearrangements are a broad class of reactions in organic chemistry, and furan-containing molecules can undergo rearrangements such as silyl (B83357) migrations under specific conditions, scholaris.ca no such observations have been documented for the title compound in the surveyed literature.

Theoretical and Computational Chemistry Studies of Methyl 2 Cyano 3 2 Furyl 2 Butenoate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Orbitals

No specific DFT studies on the molecular orbitals of methyl 2-cyano-3-(2-furyl)-2-butenoate have been found in the reviewed literature.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity and Selectivity

There is no available research that specifically analyzes the Frontier Molecular Orbitals (HOMO and LUMO) of this compound to predict its reactivity and selectivity.

Modeling of Reaction Mechanisms and Transition States

Energy Profiles and Activation Barriers for Key Transformations

No computational studies detailing the energy profiles and activation barriers for reactions involving this compound could be located.

Computational Prediction of Regioselectivity and Stereoselectivity

Specific computational predictions regarding the regioselectivity and stereoselectivity of reactions with this compound are not present in the current body of scientific literature.

Conformational Analysis and Tautomerism Studies

No dedicated conformational analysis or studies on the potential tautomerism of this compound have been published.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis chemical shifts and frequencies) for Comparison with Experimental Data

In the comprehensive characterization of novel compounds, the synergy between theoretical predictions and experimental data is paramount. For this compound, computational chemistry serves as a powerful tool to predict its spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical values, once calculated, provide a foundational basis for the interpretation and verification of experimental findings.

Detailed computational studies on this compound are essential for a deeper understanding of its electronic and structural characteristics. Such studies typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods to model the molecule's behavior and predict its spectral outcomes. However, a thorough search of scientific literature and chemical databases did not yield specific published experimental or theoretical spectroscopic data for this compound at this time.

For the purpose of illustrating the expected outcomes of such a comparative analysis, this section will present hypothetical data tables. These tables are structured to represent the typical format and type of data that would be generated from both computational predictions and experimental measurements.

Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Theoretical calculations of NMR chemical shifts (δ) provide valuable insights into the electronic environment of each nucleus. By comparing these predicted shifts with experimental data, the structural assignment of the compound can be confidently confirmed.

Hypothetical ¹H and ¹³C NMR data are presented below. The predicted values would typically be calculated using a DFT method (e.g., B3LYP with a 6-31G(d,p) basis set), and the experimental values would be obtained from a high-resolution NMR spectrometer using a deuterated solvent.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity |

| H (furan) | 7.8 - 8.0 | Data not available | d |

| H (furan) | 6.6 - 6.8 | Data not available | dd |

| H (furan) | 7.4 - 7.6 | Data not available | d |

| H (vinyl) | 7.9 - 8.1 | Data not available | s |

| H (methyl) | 3.9 - 4.1 | Data not available | s |

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C=O | 162 - 165 | Data not available |

| C-CN | 100 - 105 | Data not available |

| C=C (α-carbon) | 115 - 120 | Data not available |

| C=C (β-carbon) | 145 - 150 | Data not available |

| CN | 116 - 119 | Data not available |

| O-CH₃ | 52 - 55 | Data not available |

| C (furan) | 148 - 152 | Data not available |

| C (furan) | 112 - 115 | Data not available |

| C (furan) | 120 - 125 | Data not available |

| C (furan) | 145 - 148 | Data not available |

Predicted vs. Experimental IR Vibrational Frequencies

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. Theoretical calculations can predict these vibrational frequencies, and a comparison with the experimental IR spectrum helps to confirm the molecular structure and the presence of key functional groups.

The following table presents hypothetical predicted and experimental IR data for this compound.

Table 3: Hypothetical IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (furan) | 3100 - 3150 | Data not available |

| C-H stretch (methyl) | 2950 - 3000 | Data not available |

| C≡N stretch (nitrile) | 2220 - 2240 | Data not available |

| C=O stretch (ester) | 1720 - 1740 | Data not available |

| C=C stretch (alkene) | 1620 - 1640 | Data not available |

| C-O stretch (ester) | 1200 - 1300 | Data not available |

Predicted vs. Experimental UV-Vis Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is particularly sensitive to the extent of conjugation in the system. TD-DFT calculations are commonly used to predict the electronic absorption spectra and can be compared with experimental measurements to understand the electronic properties of the compound.

A related compound, methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, has been noted to have absorption bands with one stretching into the visible region at approximately 467 nm. This suggests that the parent compound, this compound, would also exhibit significant UV-Vis absorption due to its conjugated system.

Table 4: Hypothetical UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Experimental λ_max (nm) |

| π → π | 320 - 340 | Data not available |

| n → π | 250 - 270 | Data not available |

The successful correlation between the predicted and experimental spectroscopic data would provide strong evidence for the structural integrity of synthesized this compound and a solid foundation for understanding its chemical properties. Further research is required to obtain the experimental data necessary for this critical comparison.

Applications in Advanced Organic Synthesis

Methyl 2-Cyano-3-(2-furyl)-2-butenoate as a Building Block for Heterocyclic Compounds

The compound serves as a powerful synthon for creating diverse heterocyclic scaffolds, which are prominent in medicinal chemistry and material science. The strategic placement of its functional groups enables a variety of cyclization reactions.

The electrophilic character of the double bond in this compound makes it an ideal substrate for conjugate addition reactions, which can be followed by intramolecular cyclization to yield five- and six-membered heterocycles.

Pyrazoles: Substituted pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. nih.gov In a typical reaction, this compound would react with hydrazine hydrate (B1144303). The reaction likely proceeds via an initial Michael addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization involving the nitrile or ester group, and subsequent tautomerization and/or dehydration to afford the aromatic pyrazole (B372694) ring. The reaction can lead to aminopyrazoles or pyrazolones depending on the cyclization pathway.

Pyridinones: The synthesis of 3-cyano-2-pyridinones is a well-established strategy that often utilizes cyano-activated precursors. sciforum.net A common method involves the reaction of a compound like this compound with an active methylene (B1212753) compound, such as malononitrile (B47326) or cyanoacetamide, in the presence of a base catalyst. sciforum.netnih.gov The sequence initiates with a Michael addition of the carbanion from the active methylene compound to the butenoate, followed by intramolecular cyclization and tautomerization to yield a highly substituted 2-pyridinone. A straightforward and efficient methodology has been developed for the synthesis of 3-cyano-2-pyridones via C–C and C–N bond formation processes. mdpi.com

| Target Heterocycle | Co-reactant | General Conditions | Resulting Scaffold |

|---|---|---|---|

| Pyrazole | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in ethanol | 5-(2-Furyl)-5-methyl-3-amino-1H-pyrazole-4-carboxylate |

| Pyridinone | Malononitrile | Base catalyst (e.g., Piperidine (B6355638), KOH) | 4-(2-Furyl)-2-imino-5-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile |

| Pyridinone | Cyanoacetamide | Base catalyst (e.g., K₂CO₃) in dioxane | 6-Amino-4-(2-furyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

The furan (B31954) ring within this compound can participate in annulation reactions to construct fused heterocyclic systems. For example, furo[2,3-b]pyrroles have been synthesized via thermolysis of related methyl 2-azido-3-(3-furyl)propenoates. mdpi.com This suggests that the furan moiety, in conjunction with the reactive side chain, can be elaborated into more complex polycyclic structures. A potential strategy could involve an initial reaction at the butenoate side chain with a suitable binucleophile, followed by a second cyclization step involving one of the furan's carbon atoms. While the synthesis of pyrido[1,2-a]benzimidazoles specifically from this substrate is not detailed, the general principle of using functionalized heterocycles to build fused systems is well-documented.

The multiple reactive centers of this compound make it an excellent substrate for producing polyfunctionalized rings where the original functionalities are retained or transformed to introduce further complexity. Cascade reactions, in particular, allow for the efficient assembly of such systems. For instance, a DMAP-promoted cascade reaction of α-ketoesters with benzylidenemalononitrile (B1330407) is known to produce polyfunctionalized 2-amino-3-cyano-4H-pyrans. researchgate.net By analogy, reacting this compound with a suitable nucleophile can trigger a cascade of bond-forming events, leading to densely functionalized heterocycles that incorporate the furan ring, the nitrile group, and the ester function in a single, well-defined structure.

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation Utilizing the Compound

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental transformations in organic synthesis. nih.govresearchgate.net this compound, as an activated alkene (Michael acceptor), is an ideal platform for such bond formations.

Carbon-Carbon Bond Formation: The electron-poor double bond readily reacts with carbon-based nucleophiles. This includes organometallic reagents like Grignards or organocuprates, and stabilized carbanions such as enolates or those derived from malonates. These reactions form a new C-C bond at the 3-position of the original butenoate skeleton, providing a powerful tool for extending the carbon framework.

Carbon-Heteroatom Bond Formation: The compound is highly susceptible to Michael addition from a wide range of heteroatom nucleophiles. Research on the closely related methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate has shown that it reacts readily with various nucleophiles like piperidine, pyrrolidine, morpholine, and sodium azide. researchgate.net These reactions result in the nucleophilic substitution of the phenylsulfonyl group on the furan ring. researchgate.net This indicates two potential sites of reactivity for carbon-heteroatom bond formation: conjugate addition to the double bond or substitution on the furan ring, depending on the specific substrate and reaction conditions.

| Bond Type | Nucleophile/Reagent | Reaction Type | Product Type |

|---|---|---|---|

| C-C | Organocuprates (R₂CuLi) | Conjugate Addition | Substituted 3-(2-furyl)butanoate |

| C-N | Amines (e.g., Piperidine, Diethylamine) | Conjugate Addition / Substitution | 3-Amino-3-(2-furyl)butanoate derivative |

| C-S | Thiols (R-SH) | Conjugate Addition | 3-Thio-3-(2-furyl)butanoate derivative |

| C-O | Alkoxides (R-O⁻) | Conjugate Addition | 3-Alkoxy-3-(2-furyl)butanoate derivative |

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of multiple chemical bonds in a single operation, minimizing waste and improving step economy. The array of functional groups in this compound makes it an excellent candidate for these processes.

A notable example is the synthesis of 3-cyano-2-pyridones, which can be achieved through a metal-free cascade reaction involving the cycloaddition of ynones and 2-cyanoacetamides. nih.govmdpi.com A plausible MCR involving this compound could be a three-component reaction with an aldehyde and an amine. This could proceed via an initial formation of an enamine, which then acts as a nucleophile in a Michael addition to the butenoate, followed by intramolecular cyclization and dehydration to yield a complex, poly-substituted piperidine or pyridine (B92270) derivative. Such strategies allow for the rapid construction of molecular complexity from simple starting materials.

Catalytic Applications in Organic Transformations

While this compound is typically a substrate rather than a catalyst, its transformations are frequently enabled by catalysis. The use of catalysts allows for milder reaction conditions, improved yields, and control over selectivity.

Base Catalysis: Many of the key reactions involving this compound are promoted by base catalysts. The synthesis of 2-pyridinones, for example, is often carried out in the presence of bases like potassium carbonate, piperidine, or potassium hydroxide (B78521), which facilitate the initial deprotonation of the active methylene co-reactant. sciforum.netnih.gov

Organocatalysis: Asymmetric synthesis of chiral molecules is a major field of modern organic chemistry. The Michael addition to electron-deficient alkenes like this compound is a classic transformation for asymmetric organocatalysis. Chiral amines or thiourea-based catalysts could be employed to facilitate the enantioselective addition of nucleophiles, leading to chiral building blocks with high optical purity.

Transition Metal Catalysis: While less common for this specific type of transformation, transition metals could be used in cross-coupling reactions involving the furan ring, potentially after halogenation, to append new aryl or alkyl groups.

Utilization as a Substrate in Transition Metal-Catalyzed Reactions

While specific literature detailing the use of this compound in transition metal-catalyzed reactions is not extensively documented, its structural motifs suggest significant potential for such applications. The electron-deficient alkene, the furan ring, and the various C-H and C-C bonds present opportunities for a range of catalytic transformations.

The furan moiety can participate in C-H activation and cross-coupling reactions. Transition metals like palladium, rhodium, and ruthenium are well-known to catalyze the functionalization of C-H bonds in heterocyclic systems. For instance, the C-H bonds at the C3 and C5 positions of the furan ring are potential sites for arylation, alkenylation, or alkylation reactions.

The activated double bond in the butenoate chain can also be a handle for various transformations. For example, palladium-catalyzed Heck-type reactions could potentially couple the β-vinylic carbon with aryl or vinyl halides. Furthermore, the conjugated system is a candidate for catalytic conjugate addition reactions, where transition metal complexes could mediate the addition of a wide range of nucleophiles.

Below is a table illustrating hypothetical examples of transition metal-catalyzed reactions involving this compound, based on established catalytic methodologies for similar substrates.

| Entry | Catalyst (mol%) | Ligand (mol%) | Reactant | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | Phenylboronic acid | Toluene | 100 | Methyl 2-cyano-3-(5-phenyl-2-furyl)-2-butenoate | 85 |

| 2 | [Rh(cod)Cl]₂ (2.5) | Ferrocene (5) | 4-Fluoroiodobenzene | Dioxane | 120 | Methyl 3-(5-(4-fluorophenyl)-2-furyl)-2-cyano-2-butenoate | 78 |

| 3 | CuI (10) | Phenanthroline (20) | Sodium thiophenoxide | DMF | 80 | Methyl 2-cyano-3-(2-furyl)-4-(phenylthio)butanoate | 92 |

This table presents hypothetical data for illustrative purposes based on known reactivity patterns of similar compounds.

Application in Organocatalytic Processes

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, rendering it a prime candidate for a variety of organocatalytic transformations. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful, metal-free alternative for asymmetric synthesis.

Chiral amines, thioureas, and squaramides are common organocatalysts that can activate Michael acceptors like this compound towards nucleophilic attack. The conjugate addition of various nucleophiles, such as malonates, nitroalkanes, or thiols, can be achieved with high enantioselectivity. This approach allows for the stereoselective construction of new carbon-carbon and carbon-heteroatom bonds at the β-position of the butenoate system.

For instance, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, could facilitate the enantioselective Michael addition of an aldehyde or ketone to the β-position of this compound. Similarly, a bifunctional thiourea (B124793) or squaramide catalyst could activate both the electrophile and the nucleophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.

The following table provides hypothetical examples of organocatalytic reactions with this compound, based on established protocols for analogous Michael acceptors.

| Entry | Organocatalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Product | Yield (%) | ee (%) |

| 1 | (S)-Diphenylprolinol silyl ether (10) | Propanal | CH₂Cl₂ | 25 | (R)-Methyl 2-cyano-3-(2-furyl)-4-formylhexanoate | 90 | 95 |

| 2 | Takemoto catalyst (5) | Diethyl malonate | Toluene | 0 | Diethyl 2-((R)-1-(2-furyl)-2-cyano-2-(methoxycarbonyl)ethyl)malonate | 95 | 92 |

| 3 | Cinchona-derived squaramide (2) | Nitromethane | Chloroform | -20 | (R)-Methyl 2-cyano-3-(2-furyl)-4-nitrobutanoate | 88 | 98 |

This table presents hypothetical data for illustrative purposes based on known reactivity patterns of similar compounds.

Analytical Methodologies for Complex System Characterization of Methyl 2 Cyano 3 2 Furyl 2 Butenoate

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for resolving the components of a complex mixture containing methyl 2-cyano-3-(2-furyl)-2-butenoate. The choice between liquid and gas chromatography primarily depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, a compound with relatively low volatility and susceptibility to thermal degradation, making it less suitable for direct GC analysis. HPLC is particularly effective for assessing the purity of a sample and for separating its geometric isomers (E/Z isomers), which are likely to form during synthesis.

The separation is typically achieved using a reversed-phase column (e.g., C18 or C8) where a polar mobile phase is employed. The mobile phase often consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of all components in a complex mixture. Detection is commonly performed using a UV detector, as the conjugated system of the molecule is expected to exhibit strong absorbance. For purity assessment, the peak area percentage of the main compound relative to all other detected peaks provides a quantitative measure.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water; B: Acetonitrile | Elution of polar and non-polar components. |

| Gradient | Start at 40% B, increase to 95% B over 20 min | To resolve compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Optimal separation efficiency and analysis time. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~280-320 nm | Detection and spectral confirmation of the chromophore. |

| Injection Volume | 10 µL | Standard volume for quantitative analysis. |

While the target compound itself may not be ideal for GC due to its molecular weight and potential for thermal degradation, Gas Chromatography (GC) is the premier technique for analyzing volatile side-products, unreacted starting materials (like furfural), or degradation products that may be present in the sample matrix. Furan (B31954) and its simple derivatives are highly volatile and are routinely analyzed by GC. mdpi.comrestek.com

The analysis typically employs a headspace or solid-phase microextraction (SPME) technique to sample the volatile compounds from the sample matrix without injecting the non-volatile components. mdpi.comrestek.comrestek.com A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups (e.g., HP-5MS or Rxi-624Sil MS), is often used. mdpi.comrestek.com A programmed temperature ramp ensures the separation of analytes with different boiling points. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification (see section 7.2.1).

Table 2: Typical GC Conditions for Volatile Furanic Byproduct Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Sampling | Headspace or SPME (e.g., CAR/PDMS fiber) | Isolation of volatile analytes from the matrix. mdpi.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Separation of volatile and semi-volatile organic compounds. mdpi.com |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry analytes through the column. mdpi.com |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of analytes. mdpi.com |

| Oven Program | Initial 40°C, ramp at 10-20°C/min to 250°C | Separation of compounds based on boiling point. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification or identification of separated components. |

The structure of this compound is achiral. However, if reactions involving this compound lead to the formation of chiral derivatives (e.g., through asymmetric reduction of the double bond or addition to the furan ring), chiral chromatography becomes essential for separating the resulting enantiomers and determining the enantiomeric excess (e.e.).

Both chiral HPLC and chiral GC can be employed for this purpose. The key to the separation is the use of a chiral stationary phase (CSP). These phases are typically based on derivatives of cellulose (B213188), amylose (B160209), or cyclodextrins. nih.gov The choice of CSP and the mobile phase (for HPLC) or temperature conditions (for GC) is critical and often requires empirical method development. For instance, direct separation of furan derivative stereoisomers has been achieved using HPLC with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose as the CSP. nih.gov

Table 3: Potential Chiral Stationary Phases for Separating Furan Derivatives

| Chromatographic Mode | Chiral Stationary Phase (CSP) Type | Example | Application Notes |

|---|---|---|---|

| HPLC | Polysaccharide-based (Cellulose/Amylose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds, including furan derivatives. nih.gov |

| GC | Cyclodextrin-based | Permethylated-beta-cyclodextrin | Suitable for separating volatile enantiomers and stereoisomers of furan ethers. nih.gov |

Coupled Analytical Techniques for Structural Confirmation in Complex Mixtures

For unambiguous identification of components in a complex mixture, coupling a separation technique with a spectroscopic detection method is the gold standard. These "hyphenated techniques" provide both retention time data and structural information for each separated peak. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the comprehensive analysis of reaction mixtures.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov It is the ideal method for identifying volatile byproducts in the analysis of this compound. As components elute from the GC column, they enter the ion source of the mass spectrometer (typically via electron ionization, EI), where they are fragmented. The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries for positive identification. restek.com Selected Ion Monitoring (SIM) can be used for highly sensitive and selective quantification of target analytes. thermofisher.com

LC-MS is the preferred method for analyzing the target compound itself, along with other non-volatile or thermally labile products. nih.gov The eluent from the HPLC column is directed into an MS ion source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). epa.gov These soft ionization techniques typically produce a protonated molecule [M+H]⁺ or other adduct ions, providing clear molecular weight information. Tandem mass spectrometry (LC-MS/MS) can be used to fragment these parent ions, yielding structural information that aids in the definitive identification of unknown compounds and the differentiation of isomers. nih.govnih.gov

Table 4: Comparison of MS-Coupled Techniques for Analysis

| Technique | Ionization Method | Typical Analytes | Information Provided |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Volatile & semi-volatile thermally stable compounds (e.g., furan, furfural) | Retention time, fragmentation pattern for library matching. |

| LC-MS | ESI, APCI | Non-volatile & thermally labile compounds (e.g., the title compound, larger oligomers) | Retention time, molecular weight, structural data (with MS/MS). nih.govepa.gov |

Understanding the kinetics and mechanism of reactions involving this compound requires monitoring the process in real-time. In-situ (in the reaction vessel) monitoring provides a continuous stream of data on the concentration of reactants, intermediates, and products without the need for periodic sampling. youtube.com

Hyphenated spectroscopic techniques are well-suited for this purpose. For example, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor changes in the concentration of key functional groups. A probe inserted directly into the reaction mixture can track the disappearance of reactant peaks (e.g., C=O of an aldehyde) and the appearance of product peaks (e.g., C=C of the butenoate) over time. This technique allows for the direct observation of reaction progress and the identification of transient intermediate species. youtube.com Coupling these spectroscopic methods with other online separation techniques can provide even more detailed mechanistic insights into the complex chemical transformations.

Future Research Directions and Innovation Prospects

Exploration of Novel and Sustainable Synthetic Routes

The primary route for the synthesis of compounds structurally similar to methyl 2-cyano-3-(2-furyl)-2-butenoate is the Knoevenagel condensation. chempap.orgresearchgate.netscielo.org.mxaston.ac.ukmdpi.com Future research will likely focus on developing more sustainable and efficient variations of this reaction.

Key Research Areas:

Green Catalysis: Investigation into the use of environmentally benign catalysts, such as solid acids, bases, or ionic liquids, could lead to cleaner and more efficient synthetic protocols. aston.ac.ukmdpi.com The use of microwave irradiation has also been shown to accelerate similar Knoevenagel condensations, reducing reaction times from hours to minutes and often proceeding in greener solvents like ethanol or even water.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer advantages in terms of scalability, safety, and product consistency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalysis: The exploration of enzymatic catalysis could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages |

| Green Catalysis | Reduced waste, use of non-toxic reagents, easier catalyst recovery. |

| Flow Chemistry | Improved scalability, enhanced safety, better process control. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. |

Development of Highly Stereoselective and Regioselective Transformations

The double bond in this compound presents opportunities for stereoselective reactions. Future work in this area will be crucial for accessing specific isomers with potentially unique properties.

Future Directions:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the carbon-carbon double bond would yield chiral butanoates, which could be valuable building blocks in medicinal chemistry.

Stereoselective Additions: Investigating the stereoselective addition of nucleophiles or reagents across the double bond could lead to the synthesis of a variety of stereochemically defined products.

Regioselective Reactions of the Furan (B31954) Ring: The furan moiety is susceptible to various transformations. Research into controlling the regioselectivity of reactions such as electrophilic substitution or metal-catalyzed cross-coupling at the C3, C4, or C5 positions of the furan ring will be essential for creating diverse derivatives.

Investigation of Unexplored Reactivity Patterns and Derivatization

The rich functionality of this compound offers a wide scope for derivatization and the exploration of novel reactivity.

Areas for Investigation:

Nucleophilic Substitution on the Furan Ring: In analogous compounds where the furan ring is substituted with a suitable leaving group, nucleophilic substitution reactions have been observed. chempap.orgresearchgate.net Future studies could explore similar transformations on derivatives of the title compound.

Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, providing access to complex carbocyclic and heterocyclic scaffolds.

Reactions of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocycles.

Michael Addition: The electron-withdrawing cyano and ester groups activate the double bond for Michael addition reactions with a variety of nucleophiles.

| Functional Group | Potential Transformations |

| Furan Ring | Electrophilic substitution, metal-catalyzed cross-coupling, nucleophilic substitution (on substituted derivatives). |

| Alkene | Hydrogenation, cycloaddition, Michael addition, epoxidation. |

| Cyano Group | Hydrolysis, reduction, cycloaddition. |

| Ester Group | Hydrolysis, amidation, reduction. |

Expanding Synthetic Utility in the Construction of Architecturally Complex Molecules

This compound and its derivatives have the potential to serve as versatile building blocks in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. nbinno.commdpi.com

Potential Applications:

Multicomponent Reactions: Its diverse functional groups make it an ideal candidate for use in multicomponent reactions, allowing for the rapid construction of molecular complexity in a single step.

Tandem Reactions: The strategic placement of functional groups could enable the design of tandem or cascade reactions, where a single synthetic operation triggers a series of bond-forming events.

Synthesis of Heterocycles: The furan ring and the cyanoacrylate moiety can both be utilized as precursors for the synthesis of a wide range of other heterocyclic systems. For example, similar cyano-dienes are used in the construction of pyridone derivatives. mdpi.com

Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding and Reaction Control

A thorough understanding of the reaction mechanisms and stereochemistry of transformations involving this compound is crucial for optimizing existing reactions and discovering new ones.

Advanced Techniques to be Employed:

In-situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy can provide real-time information about reaction intermediates and kinetics, offering valuable insights into reaction mechanisms.

2D NMR Spectroscopy: Advanced NMR techniques, including COSY, HSQC, and HMBC, will be essential for the unambiguous structural characterization of new derivatives, particularly for determining stereochemistry and regiochemistry. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed stereochemical and regiochemical outcomes. semanticscholar.org This can aid in the design of more efficient and selective reactions.

X-ray Crystallography: Single-crystal X-ray diffraction will be invaluable for the definitive determination of the three-dimensional structure of the molecule and its derivatives, confirming stereochemistry and providing insights into intermolecular interactions in the solid state. mdpi.com

Q & A

Q. What computational tools are used to correlate structure with reactivity or bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.